molecular formula C9H8Br2 B7961738 1,3-Dibromo-5-(prop-1-en-2-yl)benzene CAS No. 874504-14-0

1,3-Dibromo-5-(prop-1-en-2-yl)benzene

Cat. No.: B7961738
CAS No.: 874504-14-0
M. Wt: 275.97 g/mol
InChI Key: OYYQTIRWZFRWSI-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(prop-1-en-2-yl)benzene: is an organic compound with the molecular formula C9H8Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a prop-1-en-2-yl group is substituted at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(prop-1-en-2-yl)benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

1,3-Dibromo-5-(prop-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets. The bromine atoms and the prop-1-en-2-yl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal and biological research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of the prop-1-en-2-yl group.

    2,5-Dibromo-1,3-difluorobenzene: Contains additional fluorine atoms, leading to different chemical properties.

    1,3-Dibromo-5-(1-methylethenyl)benzene: A closely related compound with a slightly different alkyl group

Uniqueness

This differentiates it from other brominated benzene derivatives, making it valuable for specific synthetic and research purposes .

Properties

IUPAC Name

1,3-dibromo-5-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYQTIRWZFRWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285040
Record name 1,3-Dibromo-5-(1-methylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874504-14-0
Record name 1,3-Dibromo-5-(1-methylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874504-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-(1-methylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a degassed mixture of 5.0 g (17.9 mmol) of 3,5-dibromophenylboronic acid in 50 mL of THF and 25 mL of 2 M Na2CO3 (aqueous) was added 1.13 g (0.975 mmol) of Pd(PPh3)4 and 2.3 mL of 2-bromopropene. The mixture was stirred at 40° C. for 5 h, and the mixture was extracted with EtOAc. The organic layer was washed with 25 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (10% EtOAc/hexanes) provided 1,3-dibromo-5-(prop-1-en-2-yl)benzene with some impurity.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
catalyst
Reaction Step Two

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